4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid

Description

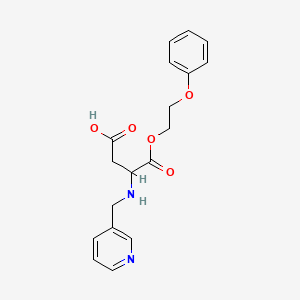

4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone modified with a 4-oxo group, a 2-phenoxyethoxy substituent at position 4, and a pyridin-3-ylmethylamino group at position 3 (Fig. 1).

Properties

IUPAC Name |

4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-17(22)11-16(20-13-14-5-4-8-19-12-14)18(23)25-10-9-24-15-6-2-1-3-7-15/h1-8,12,16,20H,9-11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFGYJADZRMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a complex structure that includes a pyridine ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₅ |

| Molecular Weight | 344.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve several mechanisms, primarily through interaction with specific enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, while the butanoic acid component may contribute to its bioactivity by modulating metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes.

- Receptor Modulation: It could interact with various receptors, influencing signaling pathways related to inflammation or cancer.

- Antioxidant Activity: The phenoxyethoxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the pyridine and butanoic acid portions can significantly impact its potency and selectivity.

Key Findings:

- Pyridine Substituents: Variations in the substituents on the pyridine ring can enhance or reduce biological activity.

- Alkyl Chain Length: Modifying the length of the ethoxy chain affects solubility and cellular uptake.

- Functional Groups: The introduction of different functional groups on the butanoic acid moiety can alter binding affinities to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound.

- Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the butanoic acid structure led to increased apoptosis in breast cancer cells.

- Neuroprotective Effects: Compounds featuring a pyridine moiety have shown promise in protecting neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties: Investigations into related compounds have revealed their ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory disorders.

Comparison with Similar Compounds

(a) Functional Group Influence on Reactivity

- Pyridin-3-ylmethylamino introduces a basic nitrogen, contrasting with the thiol group in ’s derivative, which enables disulfide bond formation for ligation .

(c) Metabolic and Electronic Properties

- The phosphonooxy group in ’s compound confers acidity (pKa ~1–2) and metal-binding capacity, unlike the neutral phenoxyethoxy group in the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.